3-(5-Cyanopyridin-2-ylamino)benzoic acid
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Overview
Description
3-(5-Cyanopyridin-2-ylamino)benzoic acid is a versatile chemical compound with the molecular formula C13H9N3O2. It is known for its unique properties and has found applications in various scientific research fields, including drug discovery, materials synthesis, and molecular biology investigations.
Preparation Methods
The synthesis of 3-(5-Cyanopyridin-2-ylamino)benzoic acid typically involves the reaction of 5-cyanopyridine-2-amine with benzoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(5-Cyanopyridin-2-ylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(5-Cyanopyridin-2-ylamino)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in molecular biology studies to investigate biological pathways and mechanisms.
Industry: The compound is used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-(5-Cyanopyridin-2-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(5-Cyanopyridin-2-ylamino)benzoic acid can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but may have different functional groups attached, leading to variations in their properties and applications.
Pyridine derivatives: Compounds with a pyridine ring structure that exhibit similar chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and reactivity .
Properties
IUPAC Name |
3-[(5-cyanopyridin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-7-9-4-5-12(15-8-9)16-11-3-1-2-10(6-11)13(17)18/h1-6,8H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSXJPPCQVJSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=C(C=C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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